3,4-Dihydroxyphenylacetone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,4-dihydroxyphenylacetone often involves complex reactions that aim to introduce or modify specific functional groups to achieve desired properties or reactivities. For instance, the asymmetric synthesis of 3,4-dihydrocoumarins by rhodium-catalyzed reaction of 3-(2-hydroxyphenyl)cyclobutanones showcases the intricacies involved in the synthesis processes related to this compound (Matsuda, Shigeno, & Murakami, 2007).
Molecular Structure Analysis
The molecular structure of 3,4-dihydroxyphenylacetone and its derivatives is crucial for understanding their chemical behavior and potential applications. Studies on alkali metal 3,4-dihydroxyphenylacetates, for example, have explored the changes in physical, chemical, and biological properties through spectroscopic methods and density functional theory (DFT) calculations, revealing the intricate relationship between structure and activity (Samsonowicz et al., 2018).
Chemical Reactions and Properties
3,4-Dihydroxyphenylacetone participates in various chemical reactions, showcasing a broad spectrum of chemical properties. The enzymatic reactions, such as those catalyzed by dioxygenases from different sources, highlight its role in biochemical pathways and its chemical reactivity (Que, Widom, & Crawford, 1981). These studies not only provide insights into the compound's reactivity but also its potential biotechnological applications.
Scientific Research Applications
Application 1: Fluorescent Molecular Probes in Biomedical Field
- Summary of Application : 3,4-Dihydroxyphenylacetone is used in the creation of dyes and fluorescent pigments, which are frequently utilized in the biomedical field for cell imaging during medical diagnostics . It is part of the chalcone derivatives, which are known for their high ability to accept and withdraw electrons, making them attractive in electronic applications .
- Methods of Application : The photophysical and electrochemical properties of chalcone derivatives are calculated by UV-visible absorption spectra . DNA binding studies are also performed .
- Results or Outcomes : The studies revealed that chalcone derivatives had a promising affinity towards DNA double helix . DNA binding constants of the complexes indicate the intercalative binding mode involving a strong aromatic chromophore and DNA base pairs .
Application 2: Neuroprotective Role in Attenuating Spinal Cord Injury
- Summary of Application : 3,4-Dihydroxyphenylethanol (DOPET) is a potent antioxidant polyphenolic compound. It has a neuroprotective role in attenuating spinal cord injury (SCI) .
- Methods of Application : SCI was induced by performing surgical laminectomy on the rats at T10-T12 level . Then, the neurological function-dependent locomotion was measured using Basso Beattie Bresnahan score .
- Results or Outcomes : On administering 10 mg/kg of DOPET, the neuronal function was rescued, antioxidants were restored back to the normal levels, lipid peroxidation (LPO) and myeloperoxidase (MPO) activities were reduced in conjunction with downregulated levels of proinflammatory cytokines and apoptotic markers in the SCI group .
Application 3: Conducting Polymer in Industrial and Biomedical Fields
- Summary of Application : 3,4-Dihydroxyphenylacetone is used in the synthesis of a conducting polymer called poly (3,4-ethylenedioxythiophene) (PEDOT). PEDOT has interesting features such as satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties .
- Methods of Application : The synthesis routes, conductivity enhancement methods, and applications of PEDOT in industrial and biomedical fields are reviewed . The photophysical and electrochemical properties of PEDOT are calculated by UV-visible absorption spectra .
- Results or Outcomes : PEDOT is the most promising derivative of polythiophene in terms of physical and chemical stability, conductivity, biocompatibility, and transparency . PEDOT is usually paired with polystyrene sulfonate (PSS) to enhance its molecular weight .
Application 4: Biotechnological Production of L-DOPA
- Summary of Application : 3,4-Dihydroxyphenylacetone is used in the biotechnological production of L-DOPA .
- Methods of Application : Microbial fermentation using microorganisms with tyrosinase, tyrosine phenol-lyase, or p-hydroxyphenylacetate 3-hydroxylase activity and enzymatic conversion by immobilized tyrosinase are researched .
- Results or Outcomes : The research provides alternative biotechnological approaches for overcoming the shortcomings of traditional methods .
Application 5: Analytical Reference Standard
- Summary of Application : 3,4-Dihydroxyphenylacetone is used as an analytical reference standard . It is a minor metabolite of 3,4-MDEA, MDMA, and α-methyldopa produced by oxidative deamination .
- Methods of Application : The compound is used as a reference standard in analytical chemistry to calibrate the equipment or to resolve complex mixtures .
- Results or Outcomes : The use of 3,4-Dihydroxyphenylacetone as a reference standard helps in achieving accurate and reliable results in analytical chemistry .
Application 6: Synthesis of Chalcone Derivatives
- Summary of Application : 3,4-Dihydroxyphenylacetone is used in the synthesis of chalcone derivatives . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .
- Methods of Application : The synthesis of chalcone derivatives involves the Claisen-Schmidt condensation reaction . The reaction is usually carried out in a basic medium, and the product is obtained after workup and purification .
- Results or Outcomes : The synthesized chalcone derivatives have shown promising properties in various fields such as medicinal chemistry, organic light-emitting diodes (OLEDs), and dyes .
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBETDGCMQLMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179739 | |
Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxyphenylacetone | |
CAS RN |
2503-44-8 | |
Record name | 1-(3,4-Dihydroxyphenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2503-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydroxyphenylacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROXYPHENYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161KA24ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Dihydroxyphenylacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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